3,3-Dimethyl-4-phenylbutan-2-ol
Description
Properties
CAS No. |
67682-19-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChI Key |
IKPBBBOULQXHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the oxidation of 3-benzyl-2,2-dimethylbutyraldehyde using a cobalt(III) salen complex [Co(3-Me-5-MeO-salen)] in acetonitrile under an inert atmosphere. Hydrogen peroxide (H₂O₂) serves as the terminal oxidant, facilitating the insertion of a hydroxyl group at the β-position of the aldehyde. The reaction proceeds in two stages:
-
Coordination phase : The aldehyde binds to the cobalt catalyst at -20°C, forming a transient metal-oxo intermediate.
-
Oxidation phase : H₂O₂ oxidizes the intermediate, yielding 3,3-dimethyl-4-phenylbutan-2-ol after 24 hours at 20°C.
Key advantages include moderate yields (75%) and high stereochemical control. However, the method requires rigorous exclusion of moisture and oxygen.
Alkylation-Reduction Sequence via Ester Intermediates
Step 1: Ester Alkylation with Phenethyl Bromide
Methyl 3,3-dimethylbutanoate is deprotonated with lithium diisopropylamide (LDA) at -78°C in THF, followed by alkylation with phenethyl bromide (1.2 equivalents). This step forms methyl 3,3-dimethyl-4-phenylbutanoate, which is isolated via acid-base extraction and solvent evaporation.
Critical Parameters:
-
Temperature : Alkylation proceeds efficiently below -70°C to minimize side reactions.
-
Stoichiometry : A 1.25:1 molar ratio of LDA to ester ensures complete deprotonation.
Step 2: LiAlH₄-Mediated Reduction
The ester intermediate is reduced with LiAlH₄ (2.0 equivalents) in refluxing THF for 2 hours. Quenching with aqueous NaOH and subsequent purification by flash chromatography yields this compound in 35–45% overall yield.
Limitations:
-
LiAlH₄ is moisture-sensitive and requires careful handling.
-
Competitive over-reduction or elimination may occur if temperature control is inadequate.
Grignard Reagent Addition to Ketone Precursors
Synthesis of 3,3-Dimethyl-4-phenylbutan-2-one
Phenylmagnesium bromide reacts with 3,3-dimethylbutan-2-one in dry diethyl ether, forming a tertiary alcohol intermediate. Acidic workup and oxidation with pyridinium chlorochromate (PCC) yield the corresponding ketone.
Ketone Reduction to Alcohol
Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄ in ethanol) converts the ketone to this compound. While this route offers flexibility, yields are highly dependent on the purity of the ketone precursor.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alcohol to alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as hydrogen halides (HCl, HBr) or tosyl chloride (TsCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .
Scientific Research Applications
3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Reactivity : The saturated structure of this compound makes it less reactive in cycloadditions compared to its unsaturated counterpart, 4-phenyl-3-buten-2-ol .
- Pharmaceutical Relevance : Sulfonylated and halogenated derivatives exhibit enhanced bioavailability and target specificity, driving their use in API intermediates .
- Stereochemical Impact : The branching in this compound creates chiral centers, enabling enantioselective synthesis of complex molecules .
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethyl-4-phenylbutan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tertiary alcohols like this compound typically involves Grignard or organometallic reactions. For example, a phenylmagnesium bromide reagent could react with a pre-functionalized ketone (e.g., 3,3-dimethylbutan-2-one) under anhydrous conditions. Temperature control (-10°C to 0°C) and slow reagent addition are critical to minimize side reactions like over-addition or enolization . Post-reaction quenching with ammonium chloride and purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) are standard steps. Yield optimization may require adjusting solvent polarity (e.g., THF vs. diethyl ether) and stoichiometric ratios .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak® column) paired with polarimetry is effective for enantiomeric resolution. Nuclear Overhauser Effect (NOE) NMR experiments can determine spatial proximity of protons near the chiral center. For example, irradiating the hydroxyl proton may reveal NOE enhancements in adjacent methyl or phenyl groups, confirming spatial arrangement. Computational methods like Density Functional Theory (DFT) can predict stable conformers and compare experimental vs. calculated optical rotation values .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR will show distinct signals for the tertiary alcohol proton (δ ~1.5–2.0 ppm, broad), aromatic protons (δ ~7.2–7.4 ppm), and methyl groups (δ ~1.0–1.2 ppm). C NMR confirms quaternary carbons (C-2 and C-3) and aromatic carbons.
- IR : A broad O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) confirm alcohol functionality.
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can verify the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of HO or phenyl groups) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution or elimination reactions?
- Methodological Answer : The bulky 3,3-dimethyl groups create steric hindrance, favoring elimination (E2) over nucleophilic substitution (S2). For example, treatment with concentrated HSO may dehydrate the alcohol to form an alkene via a carbocation intermediate stabilized by the phenyl group. Kinetic studies under varying temperatures and acid strengths (e.g., HCl vs. HPO) can quantify activation parameters. Computational modeling (e.g., Gaussian) of transition states can visualize steric clashes and charge distribution .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Researchers should:
- Validate compound purity via HPLC (>98%) and elemental analysis.
- Compare enantiomer-specific bioactivity using separated stereoisomers.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins, ensuring consistency across assay conditions (pH, temperature) .
Q. How can computational tools predict the environmental fate or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Tools like EPI Suite predict biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC for aquatic organisms).
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes to assess bioaccumulation potential.
- ADMET Prediction : Software like SwissADME estimates absorption, distribution, and cytochrome P450 interactions .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
